molecular formula C7H10N4O B1531721 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole CAS No. 1803589-60-7

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole

Cat. No. B1531721
CAS RN: 1803589-60-7
M. Wt: 166.18 g/mol
InChI Key: VBVVANRGFWEIAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Pharmaceutical Analysis

The azido group in compounds like 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole is crucial for the detection and quantification of impurities in pharmaceuticals. For instance, azido impurities in sartan drugs, which are angiotensin II receptor blockers, have been a concern due to their mutagenic potential. Analytical methods using UHPLC-UV-MS have been developed to achieve improved resolution and accurate analysis of such azido impurities .

Material Science

In material science, the azide group can participate in click chemistry reactions, known for their efficiency in forming new bonds. This suggests potential applications in developing new materials with specific properties, such as enhanced durability or biocompatibility .

Organic Synthesis

Organic azides are pivotal in synthesizing various heterocycles, which are fundamental structures in many drugs and agrochemicals. The azido group can be transformed into a variety of functional groups, facilitating the creation of complex organic molecules .

Analytical Chemistry

Azido compounds are used in analytical chemistry to develop sensitive and robust methods for detecting impurities in drugs. Techniques like LC-MS/MS are employed to ensure the safety and efficacy of pharmaceutical products by monitoring these impurities at very low levels .

Biochemistry

Azide-modified nucleosides and nucleotides are essential tools for bioorthogonal labeling and functionalization in biochemistry. They enable site-specific labeling of nucleic acids, which is crucial for studying DNA and RNA functions in vitro and in cells .

Environmental Science

The detection of azido impurities is also significant in environmental science. Monitoring and controlling these impurities prevent potential environmental contamination and assess the impact of pharmaceuticals on ecosystems .

Chemical Engineering

In chemical engineering, azido compounds are involved in process optimization and the development of new manufacturing methods. They play a role in the synthesis of intermediates and active pharmaceutical ingredients, ensuring that production processes are efficient and environmentally friendly .

Biotechnology

The azido group’s reactivity is exploited in biotechnology for modifying biomolecules, which can lead to advancements in areas such as drug delivery, diagnostic assays, and the development of novel biocompatible materials .

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how it interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA or RNA .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, and disposal methods .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

5-(azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-3-7-10-5(2)6(12-7)4-9-11-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVVANRGFWEIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 2
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 3
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 4
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 5
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 6
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole

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